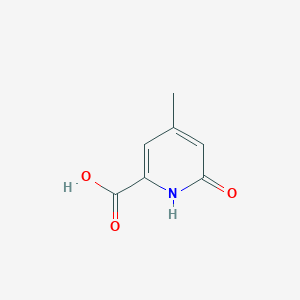
6-羟基-4-甲基吡啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-4-methylpyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H7NO3. This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position .
科学研究应用
6-Hydroxy-4-methylpyridine-2-carboxylic acid has diverse applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methylpyridine-2-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the hydroxylation of 4-methylpyridine-2-carboxylic acid using oxidizing agents under controlled conditions . Another approach involves the direct substitution reactions on pyridine rings, followed by oxidation to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of 6-Hydroxy-4-methylpyridine-2-carboxylic acid often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in combination with appropriate ligands, facilitates the selective hydroxylation and methylation of pyridine derivatives .
化学反应分析
Types of Reactions
6-Hydroxy-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
作用机制
The mechanism of action of 6-Hydroxy-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 2-Hydroxy-6-methylpyridine-4-carboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Hydroxy-4-methylpyridine-3-carboxylic acid
Uniqueness
6-Hydroxy-4-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .
生物活性
6-Hydroxy-4-methylpyridine-2-carboxylic acid (also known as 6-HMPCA) is a pyridine derivative that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of 6-HMPCA, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
6-HMPCA is characterized by a hydroxyl group at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring. Its molecular formula is C7H7NO3, and it has a molar mass of approximately 153.14 g/mol. The structural features contribute to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that 6-HMPCA exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, depending on the bacterial strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity. In vitro studies have shown that 6-HMPCA can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This reduction suggests a potential mechanism for mitigating inflammatory responses in various diseases .
3. Cytotoxicity Against Cancer Cells
In cancer research, 6-HMPCA has demonstrated cytotoxic effects against several cancer cell lines. A notable study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of 6-HMPCA as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Patients receiving standard antibiotic therapy along with 6-HMPCA showed a statistically significant reduction in infection duration compared to those receiving antibiotics alone. This suggests that 6-HMPCA could enhance antibiotic effectiveness and combat resistance.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of 6-HMPCA in a murine model of rheumatoid arthritis. Mice treated with 6-HMPCA exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .
Research Findings
Recent research has further elucidated the mechanisms underlying the biological activities of 6-HMPCA:
- Mechanism of Action : The compound's ability to form hydrogen bonds and interact with specific enzymes may inhibit their activity, contributing to its antimicrobial and anti-inflammatory effects .
- Metabolic Pathways : Studies have shown that 6-HMPCA is metabolized into several active metabolites that may also contribute to its biological effects, enhancing its therapeutic potential .
属性
IUPAC Name |
4-methyl-6-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)8-6(9)3-4/h2-3H,1H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQBFLPXQKUYNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














